
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine is a chemical compound with the molecular formula C11H18BrNOSi and a molecular weight of 288.26 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom and a tert-butyldimethylsilyloxy group attached to the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
The synthesis of 3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine typically involves the reaction of 3-bromopyridine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
Reactants: 3-bromopyridine, tert-butyldimethylsilyl chloride, triethylamine
Solvent: Anhydrous dichloromethane
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Procedure: The reactants are mixed in the solvent and stirred at room temperature under an inert atmosphere. The reaction mixture is then quenched with water, and the organic layer is separated and dried over anhydrous sodium sulfate. The product is purified by column chromatography.
化学反応の分析
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).
Oxidation Reactions: The silyloxy group can be oxidized to a hydroxyl group using reagents such as tetrabutylammonium fluoride (TBAF) or hydrogen peroxide (H2O2).
Reduction Reactions: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2).
科学的研究の応用
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drug candidates, particularly those targeting the central nervous system.
Material Science:
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
作用機序
The mechanism of action of 3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In biological studies, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
類似化合物との比較
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine can be compared with other similar compounds, such as:
3-Bromo-5-hydroxypyridine: Lacks the silyloxy group and is more prone to oxidation.
3-Bromo-5-methoxypyridine: Contains a methoxy group instead of a silyloxy group, making it less sterically hindered.
3-Chloro-5-(tert-butyldimethylsilyloxy)pyridine: Contains a chlorine atom instead of a bromine atom, affecting its reactivity in substitution reactions.
The uniqueness of this compound lies in its combination of a bromine atom and a bulky silyloxy group, which provides steric protection and influences its reactivity in various chemical transformations.
特性
分子式 |
C11H18BrNOSi |
|---|---|
分子量 |
288.26 g/mol |
IUPAC名 |
(5-bromopyridin-3-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H18BrNOSi/c1-11(2,3)15(4,5)14-10-6-9(12)7-13-8-10/h6-8H,1-5H3 |
InChIキー |
AYNYMQBKBDZENZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CN=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















